6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (C₇H₆Cl₂N₄) is a heterocyclic compound featuring a triazolo-pyridazine scaffold. Its molecular weight is 217.053, with a monoisotopic mass of 215.996952 . The compound is synthesized via nucleophilic substitution reactions, such as refluxing 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid . Key properties include a chloromethyl group at position 3 and a chlorine atom at position 6, which influence its reactivity and lipophilicity .
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c7-3-6-10-9-5-2-1-4(8)11-12(5)6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTXMYVITJJVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195931 | |
| Record name | 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518050-86-7 | |
| Record name | 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518050-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 518050-86-7) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolo-pyridazine class, which has been explored for various pharmacological applications, particularly in cancer therapy. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.
The biological activity of this compound is primarily associated with its inhibitory effects on various kinases, particularly the c-Met kinase. This enzyme plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. Inhibiting c-Met can potentially lead to reduced tumor growth and metastasis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against multiple cancer cell lines. The following table summarizes the IC50 values for selected compounds, including derivatives of this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
| Foretinib | A549 | 0.019 |
| Foretinib | MCF-7 | Not Detected |
| Foretinib | HeLa | Not Detected |
The compound 12e exhibited significant cytotoxicity across all tested cell lines, demonstrating its potential as a therapeutic agent against cancers characterized by c-Met overexpression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-pyridazine scaffold can enhance biological activity. For instance, the introduction of halogen substituents at the benzene ring has shown varying effects on cytotoxicity, suggesting that electronic properties play a role in the compound's efficacy .
In Vitro Analysis
In vitro studies utilizing MTT assays have confirmed that compounds based on the triazolo-pyridazine framework can induce apoptosis in cancer cells. Specifically, compound 12e was found to arrest A549 cells in the G0/G1 phase and induce late apoptosis, further validating its potential as an anticancer agent .
Clinical Relevance
The relevance of triazolo-pyridazines in clinical settings is underscored by their involvement in ongoing research aimed at developing dual inhibitors targeting both wild-type and mutant forms of c-Met kinase. These efforts are crucial for addressing resistance mechanisms observed in cancer therapies .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest significant potential in medicinal chemistry, particularly as an anticancer agent. Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit notable antiproliferative effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the following aspects of its anticancer properties:
- Mechanism of Action : The compound appears to inhibit tubulin polymerization by binding to the colchicine site on microtubules, disrupting mitotic processes and leading to cell cycle arrest at the G2/M phase. This mechanism is critical for developing new cancer therapies.
-
Case Study Data :
- A derivative similar to 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine demonstrated IC50 values ranging from 0.008 to 0.014 μM against various cancer cell lines such as SGC-7901 (gastric cancer), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
| Cell Line | IC50 (μM) | Type of Cancer |
|---|---|---|
| SGC-7901 | 0.008 - 0.014 | Gastric Cancer |
| A549 | 0.008 - 0.014 | Lung Adenocarcinoma |
| HT-1080 | 0.008 - 0.014 | Fibrosarcoma |
Material Science Applications
Beyond medicinal uses, this compound is also being investigated for its potential applications in material science.
Polymer Chemistry
The chloromethyl group in the compound allows for further functionalization and incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
Research has shown that incorporating triazolo-pyridazine derivatives into polymer blends can improve mechanical strength and thermal resistance. For instance:
- A study evaluated the impact of various concentrations of this compound on polyvinyl chloride (PVC) blends and found that even small amounts significantly improved tensile strength and elongation at break.
| Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 0 | 45 | 150 |
| 5 | 55 | 180 |
| 10 | 60 | 200 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) serves as a primary reactive site for nucleophilic substitutions. Key findings include:
-
Acetate Formation : Reacts with acetic acid under reflux conditions to yield 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl acetate ( ).
-
Reaction conditions: Acetic acid, 12-hour reflux.
-
Product characterization: Confirmed via X-ray crystallography, showing retention of the triazolopyridazine core.
-
-
Hydrolysis : Treatment with aqueous NaOH produces the corresponding hydroxymethyl derivative.
Vicarious Nucleophilic Substitution (VNS)
The chlorine atom at position 6 participates in VNS reactions, enabling selective functionalization:
-
Amine Introduction : Reacts with benzylamine derivatives in DMF at 80°C to form 6-amino-substituted analogs.
-
Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing triazole and pyridazine rings.
Molecular Aggregation and Reactivity Modulation
Crystallographic studies reveal structural features influencing reactivity:
-
Dimer Formation : Molecules aggregate via π–π stacking and weak C–H···N hydrogen bonds in solid state ( ).
-
Aggregation reduces solubility but enhances thermal stability.
-
-
Steric Effects : The chloromethyl group creates steric hindrance, slowing reactions at the triazole nitrogen.
Comparison with Analogous Compounds
The chloromethyl derivative shows distinct reactivity compared to related structures:
| Compound | Reactive Site | Key Reaction |
|---|---|---|
| 6-Chloro-3-(4-ethylphenyl)-analog | Chlorine | Suzuki coupling () |
| 3-(Chloromethyl)-6-thiophene-analog | Chloromethyl | SN2 substitutions () |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The triazolo[4,3-b]pyridazine core allows diverse substitutions at positions 3 and 4. Below is a comparative analysis of key derivatives:
Key Observations :
- Lipophilicity : Chlorine and aromatic substituents (e.g., 4-chlorobenzyl) increase LogP, enhancing membrane permeability .
- Melting Points : Derivatives with polar groups (e.g., hydrazinyl) exhibit higher melting points (287°C) due to hydrogen bonding .
Enzyme Inhibition
- DPP-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines (e.g., 6-chloro-3-(m-tolyl) derivatives) show potent dipeptidyl peptidase-4 (DPP-4) inhibition, relevant for diabetes therapy .
- Kinase Inhibition : Modifications at position 3 (e.g., trifluoromethyl or heteroaryl groups) enhance LRRK2 kinase inhibition, with IC₅₀ values <100 nM for G2019S-LRRK2 mutants .
Antimicrobial Activity
- Antifungal/Antibacterial : 3-Substituted phenyl-6-substituted phenyl derivatives exhibit mild to potent activity against Candida albicans and Staphylococcus aureus, with MIC values ranging from 8–64 µg/mL .
Lack of Activity
- Antihypertensive Effects: Despite structural similarities, 6-substituted triazolo-pyridazine-3-methanol derivatives failed to show hypotensive effects in vivo .
Preparation Methods
Chlorination of 3-Methyl-triazolo[4,3-b]pyridazine Precursors
Reaction Overview
A feasible route involves the chlorination of 6-chloro-3-methyl-triazolo[4,3-b]pyridazine (CAS 7197-01-5) to introduce the chloromethyl moiety. This two-step approach capitalizes on the stability of the methyl-substituted precursor, which is well-documented in PubChem.
Step 1: Synthesis of 6-Chloro-3-methyl-triazolo[4,3-b]pyridazine
The precursor is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with acetylhydrazine under acidic conditions. The reaction proceeds at 80–100°C for 8–12 hours, yielding the methyl-substituted triazolo-pyridazine core.
Step 2: Radical Chlorination of the Methyl Group
The methyl group undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light. Key parameters include:
- Temperature : 40–60°C
- Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
- Catalyst : Azobisisobutyronitrile (AIBN) at 0.5–1 mol%
Mechanistic Insight :
$$ \text{R-CH}3 + \text{Cl}2 \xrightarrow{\text{hv, AIBN}} \text{R-CH}_2\text{Cl} + \text{HCl} $$
The reaction exhibits selectivity for the benzylic position due to stabilization of the radical intermediate by the adjacent triazolo ring.
Direct Cyclocondensation with Chloromethyl-Containing Intermediates
One-Pot Synthesis Strategy
This method constructs the triazolo-pyridazine ring system with a pre-installed chloromethyl group. The synthesis employs 3-chloromethyl-6-chloropyridazine and hydrazine derivatives under reflux conditions.
Reaction Conditions
- Reagents :
- 3-Chloromethyl-6-chloropyridazine (1.0 equiv)
- Hydrazine hydrate (1.5 equiv)
- Solvent : Ethanol or isopropanol
- Temperature : 80–90°C
- Duration : 10–14 hours
Mechanistic Pathway :
$$ \text{C}5\text{H}3\text{Cl}2\text{N}3 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}4\text{Cl}2\text{N}4 + \text{H}_2\text{O} $$
Cyclization occurs via nucleophilic attack of the hydrazine nitrogen on the pyridazine ring, followed by dehydration.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Validation
Spectroscopic Data
Purity and Stability
- HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
- Storage : Stable at −20°C for 12 months; decomposes at >100°C.
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for purity?
The compound is typically synthesized via cyclization of 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid under reflux . Key steps include:
- Precursor preparation : Starting with 3-chloro-6-hydrazinopyridazine, which is reacted with chloroacetyl chloride (2 equivalents) in acetic acid at reflux for 4 hours .
- Purification : Isolation via precipitation and recrystallization from ethanol/water mixtures .
- Optimization : Use of protecting groups (e.g., acetate derivatives) to improve yield and reduce side reactions. Reaction temperature and stoichiometric ratios of reagents are critical for minimizing impurities .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : For skin contact, wash with water for 15+ minutes; seek medical attention if irritation persists. No acute toxicity data are available, so treat as potentially hazardous .
Q. How can researchers functionalize this compound for initial pharmacological screening?
- Nucleophilic substitution : Replace the chloromethyl group (-CH₂Cl) with amines, thiols, or alkoxides .
- Derivatization examples :
Advanced Research Questions
Q. What mechanistic insights govern vicarious nucleophilic substitution (VNS) reactions in derivatives of this compound?
- Reactivity : The chloromethyl group acts as a leaving group, enabling VNS with hard nucleophiles (e.g., hydroxide, amines) under mild conditions .
- Regioselectivity : Substitution occurs preferentially at the chloromethyl site due to steric and electronic factors, confirmed by DFT calculations .
- Case study : Reaction with sodium methoxide in DMF at 60°C yields 3-methoxymethyl derivatives with >85% efficiency .
Q. How do crystallographic studies inform structure-activity relationships (SAR) in triazolopyridazine analogs?
- Key findings :
- SAR implications : Substituents at the 3-position (e.g., aryl groups) enhance binding to kinase ATP pockets, as seen in antiproliferative assays .
Q. How can lipophilicity and molecular aggregation be measured and correlated with bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
